N-Hydroxy-N-isopropyloxamate

説明

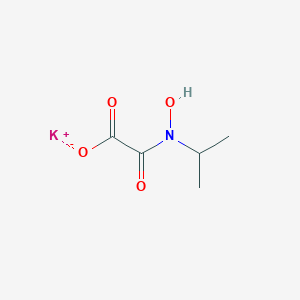

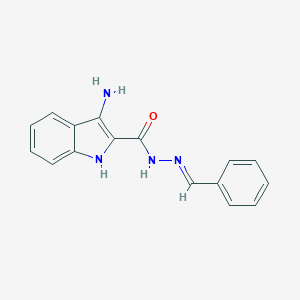

N-Hydroxy-N-isopropyloxamate belongs to the class of organic compounds known as n-hydroxyl-alpha-amino acids. These are alpha amino acids that carry a hydroxyl group at the N-terminal . It has a molecular formula of C5H9NO4 .

Synthesis Analysis

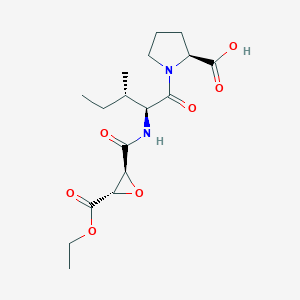

The crystal structure of Spinacia oleracea KARI bound to the transition-state analog this compound was obtained from the Protein Data Bank . The enzyme crystallizes as a homodimer with two identical active sites .Molecular Structure Analysis

The molecular formula of this compound is C5H9NO4 . Its average mass is 147.129 Da and its monoisotopic mass is 147.053162 Da .Chemical Reactions Analysis

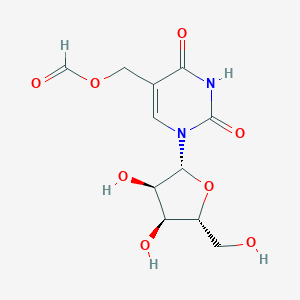

This compound is known to inhibit the bacterial acetohydroxy acid isomeroreductase (EC 1.1.1.86), the second enzyme of the branched-chain-amino-acid-biosynthetic pathway .科学的研究の応用

Ophthalmic Biomaterials

N-Hydroxy-N-isopropyloxamate, as a part of the poly (N-isopropyl acrylamide) (PNIPAM) family, has been researched for its potential in ophthalmic biomaterials. Studies have focused on its use in artificial corneas and contact lenses due to its hydrophilic nature and compatibility with biological tissues. The composite interpenetrating network of PDMS and PNIPAAM, involving this compound, has shown promise due to its oxygen and glucose permeability and improved wettability, crucial for eye health (Liu & Sheardown, 2005).

Drug Delivery Systems

In the field of drug delivery, this compound has been used in the design of HPMA copolymers, which are utilized as carriers for biologically active compounds, particularly anticancer drugs. These copolymers exhibit controlled drug release, which is significant for targeted therapy in cancer treatment (Kopeček & Kopec̆ková, 2010).

Smart Hydrogels in Biomedical Applications

PNIPAM-based smart hydrogels, which include this compound, have found diverse applications in tissue regeneration, artificial muscles, and drug delivery due to their thermoresponsive properties. These smart hydrogels can change their physical and chemical properties autonomously when exposed to external stimuli, making them suitable for various biomedical applications (Tang et al., 2021).

Biomedical Applications of PNIPAM Microgels

This compound is also significant in the development of PNIPAM microgels for biomedical applications. These microgels can be used in drug delivery, biosensing, and as building blocks for 2D films and 3D aggregates. These nanostructured assemblies have shown new properties and applications in biomedical fields (Guan & Zhang, 2011).

Nondestructive Release of Biological Cells

The use of this compound in pNIPAM substrates has revolutionized bioengineering applications. It is used for the nondestructive release of biological cells and proteins, important for research in cell sheet engineering, tumor spheroids, and bioadhesion studies (Cooperstein & Canavan, 2010).

Hydrogels for Artificial Organs and Actuators

PNIPAM hydrogels, including those with this compound, are extensively studied for their fast response rate in thermosensitive applications. These hydrogels are critical in artificial organs, actuators, and on-off switches, providing rapid response to temperature changes (Zhang et al., 2008).

特性

IUPAC Name |

potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.K/c1-3(2)6(10)4(7)5(8)9;/h3,10H,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZDGCPAVYUHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925172 | |

| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125568-35-6 | |

| Record name | N-Hydroxy-N-isopropyloxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125568356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)

![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)

![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)

![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)